Petra Malátková,
Adam Skarka,
Kateřina Musilová,
Vladimír Wsól
PMID: 28322780
DOI:
10.1016/j.cbi.2017.03.006
Abstract
Tiaprofenic acid is a widely used anti-inflammatory drug; however, the reductive metabolism of tiaprofenic acid is not yet well understood. Here, we compared the reduction of tiaprofenic acid in microsomes and cytosol from the human liver. The microsomes exhibited lower K
value toward tiaprofenic acid than the cytosol (K
= 164 ± 18 μM vs. 569 ± 74 μM, respectively), whereas the cytosol showed higher specific activity during reduction than the microsomes (V
= 728 ± 52 pmol mg of protein
min
vs. 285 ± 11 pmol mg of protein
min
, respectively). Next, a panel of recombinant carbonyl reducing enzymes from AKR and SDR superfamilies has been studied to find the enzymes responsible for the cytosolic reduction of tiaprofenic acid. CBR1 was identified as the reductase of tiaprofenic acid with high specific activity (56,965 ± 6741 pmol mg of protein
min
). Three other enzymes, AKR1A1, AKR1B10, and AKR1C4, were also able to reduce tiaprofenic acid, but with very low activity. Thus, CBR1 was shown to be a tiaprofenic acid reductase in vitro and was also suggested to be the principal tiaprofenic acid reductase in vivo.
Anne-Catherine Servais,
Marianne Fillet
PMID: 23283786
DOI:
10.1007/978-1-62703-263-6_19
Abstract
The enantioseparation of acidic and basic compounds can be successfully achieved in nonaqueous capillary electrophoresis using single-isomer charged β-cyclodextrin (β-CD) derivatives of opposite charge to that of the analytes. This chapter describes how to separate the enantiomers of three basic substances selected as model compounds, i.e., alprenolol, bupranolol, and terbutaline, using the negatively charged heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD. The enantiomers of three acidic drugs (tiaprofenic acid, suprofen, and flurbiprofen) are resolved using a monosubstituted amino β-CD derivative, namely, 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-CD.
Mehdi Karray,
Noureddine Litaiem,
Mariem Jones,
Faten Zeglaoui
PMID: 28754762
DOI:
10.1136/bcr-2017-221414
Abstract
Sclerosing lymphangitis of the penis is a benign, under-reported condition consisting of a asymptomatic firm cord-like swelling around the coronal sulcus of the penis usually affecting men in the second or third decade of life. Penile oedema and erosions are rarely reported. Clinical signs may be remarkable contrasting with the self-limited character of the disease. We report a new case of sclerosing lymphangitis of the penis occurring in a 59-year-old patient marked by penile swelling and several overlying skin erosions, and discuss the clinical features and the pathogenesis aspects of the disease.
Tao Su,
Jiani Ma,
Ming-De Li,
Xiangguo Guan,
Lihong Yu,
David Lee Phillips
PMID: 23231046
DOI:
10.1021/jp310315f
Abstract
The photo-decarboxylation and overall reaction mechanism of tiaprofenic acid (TPA) was investigated by femtosecond transient absorption (fs-TA), nanosecond transient absorption (ns-TA), and nanosecond time-resolved resonance Raman (ns-TR(3)) spectroscopic experiments in a neutral phosphate buffered solution (PBS). In addition, density functional theory (DFT) calculations were presented to help interpret the experimental results. Resonance Raman and DFT calculation results revealed that the deprotonated tiaprofenic acid (TPA(-)) form was the primary species that is photoexcited in a near neutral PBS aqueous solution. The fs-TA experimental data indicated that the lowest lying excited singlet state S(1) underwent an efficient intersystem crossing process (ISC) to quickly transform into the lowest lying excited triplet state T(1) that then undergoes decarboxylation to generate a triplet biradical species (TB(3)). ns-TA and ns-TR(3) results observed a protonation process for TB(3) to produce a neutral species (TBP(3)) that then decayed via ISC to produce a singlet TBP species that further reacted to make the final product (DTPA). A comparison of the present results for TPA(-) with similar results for the deprotonated form of ketoprofen (KP(-)) in the literature was done to investigate how the thiophene moiety in TPA(-) that replaces one phenyl ring in KP(-) affects the reaction mechanism and photochemistry of these nonsteroidal anti-inflammatory drugs (NSAIDs).
Alper Okyar,
Maksat Nuriyev,
Ayca Yildiz,
Zeliha Pala-Kara,
Narin Ozturk,
Engin Kaptan
PMID: 21116781
DOI:
10.1007/s12272-010-1110-8
Abstract
Tiaprofenic acid is a potent analgesic and nonsteroidal anti-inflammatory drug (NSAID) and like any other nonsteroidal anti-inflammatory drug, oral administration of the conventional dosage forms of tiaprofenic acid invariably causes gastrointestinal side effects. In an effort to eliminate these side effects while enhancing the drug concentration at the target tissue, an epidermal application of tiaprofenic acid seems to be an effective alternative drug delivery modality. This study attempts to demonstrate the influence of different terpenes (d-limonene, menthol and nerolidol) in various combinations of preparations on the percutaneous penetration of tiaprofenic acid from Carbopol(®) 940 based gel formulations (1%) in an ex vivo experiment using Franz-type diffusion cells. The enhancement effect of terpenes on skin absorption of tiaprofenic acid was further evaluated by an in vivo method in rats. Amongst the terpenes used, d-limonene was the most outstanding penetration enhancer that was reference to penetration of tiaprofenic acid through rat skin ex vivo. In vivo penetration study shows that the AUC₀(-)₄₈(h) was increased by about 10 fold by the addition of 5% d-limonene to the formulation. Histological studies show that d-limonene causes disruption on the skin surface and is responsible for enhanced penetration of tiaprofenic acid. Since tiaprofenic acid is known to cause gastrointestinal disturbances following systemic administration, topical formulations of tiaprofenic acid in gel form including 5% d-limonene could be suggested as an alternative.
U Tursen,
A Bicer,
T I Kaya,
G Ikizoglu
PMID: 19753743
DOI:
10.1080/09546630212345680
Abstract
Tiaprofenic acid is a propionic acid derivative with analgesic, anti-inflammatory and antipyretic properties. Fixed drug eruption is a common cutaneous reaction by various drugs. Fixed drug eruption induced by tiaprofenic acid has not been reported previously. Described in this paper is a 57-year-old female patient with tiaprofenic acid-associated fixed drug eruption, which occurred shortly after starting tiaprofenic acid therapy for her osteoarthritis. Upon establishment of the diagnosis, tiaprofenic acid therapy was stopped and topical corticosteroids and systemic antihistamines were administered. The eruption resolved, leaving post-inflammatory hyperpigmentation within 5 days. The rash returned following tiaprofenic acid rechallenge. It is proposed that fixed drug eruption is a new side effect of tiaprofenic acid.
Klefah A K Musa,
Leif A Eriksson
PMID: 19719267
DOI:
10.1021/jp904171p
Abstract
The photodegradation of nonsteroid anti-inflammatory drugs suprofen, 2-[4-(2-thienoyl)phenyl]propionic acid, and tiaprofenic acid, 2-(5-benzoyl-2-thienyl)propanoic acid, is studied by means of density functional theory. Besides the redox properties of the neutral species, we report on absorption spectra and degradation pathways involving excitation, intersystem crossing to the T(1) state, and spontaneous decarboxylation of the deprotonated species of each drug. The energetics and properties of the suprofen and tiaprofenic acid systems are found to be very similar to those of the highly photolabile benzyl analogue ketoprofen. Mechanisms leading to the formation of a closed-shell decarboxylated ethyl species, as well as peroxyl radicals capable of initiating lipid peroxidation reactions, are discussed.
R Andrew Moore,
Sheena Derry,
Maura Moore,
Henry J McQuay
PMID: 19821426
DOI:
10.1002/14651858.CD007542.pub2
Abstract
Tiaprofenic acid is a a non-steroidal anti-inflammatory drug (NSAID). It is widely available around the world, with indications for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, periarticular disorders, and strains and sprains. This review sought to evaluate the efficacy and safety of oral tiaprofenic acid in acute postoperative pain, using clinical studies of patients with established pain, and with outcomes measured primarily over 6 hours using standard methods. This type of study has been used for many decades to establish that drugs have analgesic properties.
To assess the efficacy of single dose oral tiaprofenic acid in acute postoperative pain, and any associated adverse events.
We searched Cochrane CENTRAL, MEDLINE, EMBASE and the Oxford Pain Relief Database for studies to June 2009.
Randomised, double blind, placebo-controlled trials of single dose orally administered tiaprofenic acid in adults with moderate to severe acute postoperative pain.
Two review authors independently assessed trial quality and extracted data. We planned to use area under the "pain relief versus time" curve to derive the proportion of participants with tiaprofenic acid experiencing at least 50% pain relief over 4 to 6 hours, using validated equations; to use number needed to treat to benefit (NNT); the proportion of participants using rescue analgesia over a specified time period; time to use of rescue analgesia; information on adverse events and withdrawals.
Not one of eleven studies identified by the searches and examined in detail studied oral tiaprofenic acid against placebo in patients with established postoperative pain and therefore no results are available.
In the absence of evidence of efficacy for oral tiaprofenic acid in acute postoperative pain, its use in this indication is not justified at present. Because trials clearly demonstrating analgesic efficacy in the most basic of acute pain studies is lacking, use in other indications should be evaluated carefully. Given the large number of available drugs of this and similar classes which are effective, there is no urgent research agenda for this particular drug.
Harshani S Gurusingha Arachchige,
Poornima D H Herath Mudiyanselage,
Garrett C VanHecke,
Kush Patel,
Hassan A Cheaito,
Q Ping Dou,
Young-Hoon Ahn
PMID: 33341501
DOI:
10.1016/j.bmc.2020.115931
Abstract
The ubiquitin-proteasome system (UPS) plays an important role in maintaining protein homeostasis by degrading intracellular proteins. In the proteasome, poly-ubiquitinated proteins are deubiquitinated by three deubiquitinases (DUBs) associated with 19S regulatory particle before degradation via 20S core particle. Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5) is one of three proteasome-associated DUBs that control the fate of ubiquitinated substrates implicated in cancer survival and progression. In this study, we have performed virtual screening of an FDA approved drug library with UCHL5 and discovered tiaprofenic acid (TA) as a potential binder. With molecular docking analysis and in-vitro DUB assay, we have designed, synthesized, and evaluated a series of TA derivatives for inhibition of UCHL5 activity. We demonstrate that one TA derivative, TAB2, acts as an inhibitor of UCHL5.
Sandra Michaud,
Viviane Hajj,
Laure Latapie,
Arielle Noirot,
Valérie Sartor,
Paul-Louis Fabre,
Nadia Chouini-Lalanne
PMID: 22436506
DOI:
10.1016/j.jphotobiol.2012.02.007
Abstract
Alkali-labile lesion to DNA photosensitized, via an electron transfer mechanism, by three non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen, tiaprofenic acid and naproxen and their photoproducts during drug photolysis, was investigated using (32)P-end labelled synthetic oligonucleotide. These photooxidative damages were correlated with the photophysical and electrochemical properties of drugs, appearing as the photosensitizer PS. Photophysical studies provided the excited state energies of the photosensitizer while their redox potentials and the relative stabilities of the PS(-) radical-anions were determined by cyclic voltammetry. On the basis of these data, we have calculated the Gibbs energy of photoinduced electron-transfer and evaluated the exergonicity of the oxidative photodamage. Moreover, kinetic control may be invoked according to the stabilities of PS(-). Applied to this NSAIDs family, the photoxidative damages through electron transfer mechanism were analyzed and a good correlation with photoredox and photobiological properties was established.